TUG 891
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: TUG-891, chemically known as 3-(4-((4-fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)methoxy)phenyl)propanoic acid, is synthesized through a multi-step process. The synthesis involves the following key steps:
Formation of the biphenyl core: The biphenyl core is synthesized through a Suzuki coupling reaction between 4-fluorophenylboronic acid and 4-bromo-1-methylbenzene.
Methoxylation: The biphenyl core is then methoxylated using sodium methoxide in methanol.
Propanoic acid attachment: The final step involves the attachment of the propanoic acid moiety through a Friedel-Crafts acylation reaction using propanoic anhydride and aluminum chloride.
Industrial Production Methods: Industrial production of TUG-891 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: TUG-891 undergoes various chemical reactions, including:
Oxidation: TUG-891 can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of TUG-891 can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl core of TUG-891 can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
TUG-891 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the function of free fatty acid receptor 4.
Biology: Investigated for its role in modulating metabolic processes and inflammation.
Medicine: Explored for its potential therapeutic applications in treating metabolic disorders such as obesity and type 2 diabetes.
Industry: Potential use in the development of new therapeutic agents targeting free fatty acid receptor 4
Mechanism of Action
TUG-891 exerts its effects by selectively activating free fatty acid receptor 4. This activation leads to the stimulation of various intracellular signaling pathways, including:
Calcium mobilization: Activation of free fatty acid receptor 4 by TUG-891 results in the release of intracellular calcium.
β-arrestin recruitment: TUG-891 promotes the recruitment of β-arrestin-1 and β-arrestin-2 to free fatty acid receptor 4.
Extracellular signal-regulated kinase phosphorylation: Activation of free fatty acid receptor 4 by TUG-891 leads to the phosphorylation of extracellular signal-regulated kinase.
Comparison with Similar Compounds
TUG-891 is compared with other similar compounds, such as:
GW9508: Another agonist for free fatty acid receptor 4, but with different selectivity and potency.
TUG-905: A structurally similar compound with variations in the biphenyl core.
NCG21: Another free fatty acid receptor 4 agonist with different pharmacological properties
Uniqueness: TUG-891 is unique due to its high selectivity and potency for free fatty acid receptor 4, making it a valuable tool for studying the receptor’s function and potential therapeutic applications .
Biological Activity
TUG-891 is a potent and selective agonist of the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFA4). This compound has garnered attention for its potential therapeutic applications in metabolic disorders, including obesity and type 2 diabetes. Its biological activity encompasses various mechanisms, including modulation of cell signaling pathways, effects on macrophage function, and enhancement of metabolic processes in adipose tissue.
- Chemical Name : 4-[(4-Fluoro-4'-methyl[1,1'-biphenyl]-2-yl)methoxy]-benzenepropanoic acid
- Molecular Formula : C23H21F O3
- Purity : ≥99%
- pEC50 Values :
- Human GPR120: 7.36
- Mouse GPR120: 7.77
- Selectivity : TUG-891 shows limited activity at FFA1 (pEC50 = 4.19) and no activity at FFA2 or FFA3 .
GPR120 Activation and Signaling
TUG-891 activates GPR120, leading to several intracellular responses:
- Calcium Mobilization : Activation results in increased intracellular calcium concentrations ([Ca²⁺]i), mediated through Gq protein and phospholipase C pathways. This process is crucial for various cellular functions, including motility and phagocytosis in macrophages .
- Receptor Internalization : Upon activation, GPR120 undergoes rapid phosphorylation and internalization, which can lead to desensitization of the receptor's signaling response. However, removal of TUG-891 allows for receptor recycling and resensitization .
Effects on Macrophage Function
Studies have shown that TUG-891 inhibits the motility and phagocytic activity of mouse alveolar macrophages:
- Inhibition of Motility : TUG-891 significantly restrains the movement of macrophages in vitro.
- Reduced Phagocytosis : The compound also inhibits the phagocytosis of fluorescent microspheres by macrophages, indicating a potential anti-inflammatory role .
Metabolic Effects
TUG-891's activation of GPR120 has been linked to metabolic benefits:
- Fat Oxidation : In vivo studies demonstrated that TUG-891 acutely increases fat oxidation and reduces body weight and fat mass in C57Bl/6J mice. This effect is associated with enhanced nutrient uptake by brown adipose tissue (BAT) and increased energy expenditure .
- Glucose Regulation : The compound stimulates glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells, enhances glucose uptake in adipocytes, and inhibits pro-inflammatory cytokine release from macrophages. These actions suggest a promising role for TUG-891 in managing type 2 diabetes .
Research Findings Summary
Case Studies
-
Macrophage Study :
- Objective : To investigate the effects of TUG-891 on mouse alveolar macrophages.
- Methodology : Cells were treated with TUG-891, measuring changes in motility and phagocytosis.
- Results : Significant inhibition of both motility and phagocytosis was observed, indicating a potential anti-inflammatory mechanism.
-
Metabolic Study in Mice :
- Objective : To assess the impact of TUG-891 on metabolic health.
- Methodology : C57Bl/6J mice were administered TUG-891 to evaluate changes in body weight, fat mass, and metabolic parameters.
- Results : Mice showed reduced body weight and fat mass along with increased fat oxidation rates.
Properties
IUPAC Name |
3-[4-[[5-fluoro-2-(4-methylphenyl)phenyl]methoxy]phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FO3/c1-16-2-7-18(8-3-16)22-12-9-20(24)14-19(22)15-27-21-10-4-17(5-11-21)6-13-23(25)26/h2-5,7-12,14H,6,13,15H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGBXHWIQNZEJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)COC3=CC=C(C=C3)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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